NCC-149

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

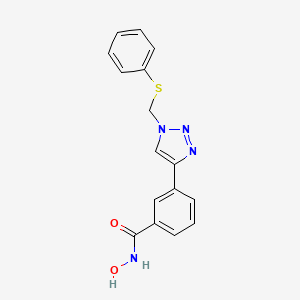

“N-Hydroxy-3-[1-(phenylthio)methyl-1H-1,2,3-triazol-4-yl]benzamide” is a chemical compound with the molecular formula C16H14N4O2S . It has a molecular weight of 326.4 g/mol . This compound is also known by its synonyms such as NCC-149 and CHEMBL2178342 .

Synthesis Analysis

The compound was discovered as a potent and selective histone deacetylase 8 (HDAC8) inhibitor from a 151-member triazole compound library using a click chemistry approach . More details about the synthesis process can be found in the referenced papers .Molecular Structure Analysis

The IUPAC name of the compound is N-hydroxy-3-[1-(phenylsulfanylmethyl)triazol-4-yl]benzamide . The InChI and Canonical SMILES strings provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis

The compound is a solid at 20°C . It has a topological polar surface area of 105 Ų, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 5 . It also has a rotatable bond count of 5 .科学的研究の応用

ヒストン脱アセチル化酵素 (HDAC) の阻害

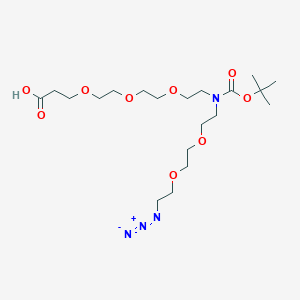

NCC-149 は、広く研究されている HDAC8 選択的阻害剤です {svg_1}. HDAC は、癌、炎症、感染症、神経疾患など、さまざまな疾患に対するエピジェネティック療法の有望な標的です {svg_2}. This compound は、さまざまな種類の腫瘍細胞で効果を示しています {svg_3}.

癌研究

この化合物は、T細胞リンパ腫、白血病、Jurkat、HuT78、Molt-4 細胞などの他の種類の腫瘍細胞で有効または細胞毒性があることが判明しました {svg_4}. これは、特にこれらの特定の種類の癌の研究において、癌研究における貴重なツールとなっています。

創薬

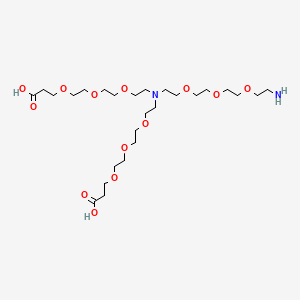

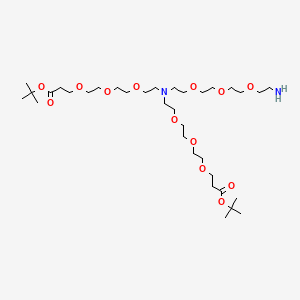

This compound のコア構造である 1,2,3-トリアゾールは、創薬において幅広い用途が見出されています {svg_5}. それらは、高い化学的安定性、芳香族性、強い双極子モーメント、水素結合能力のために、さまざまな薬物の合成に使用されます {svg_6}.

有機合成

1,2,3-トリアゾールは、有機合成にも使用されます {svg_7}. 1,2,3-トリアゾールコアを持つ this compound 化合物は、さまざまな有機化合物の合成に使用できます。

高分子化学

1,2,3-トリアゾールは、高分子化学で用途があります {svg_8}. This compound 化合物は、新しいポリマーの作成に使用できる可能性があります。

超分子化学

1,2,3-トリアゾールは、超分子化学で使用されます {svg_9}. 1,2,3-トリアゾールコアを持つ this compound は、超分子構造の作成に使用できる可能性があります。

生体共役

1,2,3-トリアゾールは、生体共役で使用されます {svg_10}. This compound は、生体共役プロセスで使用できる可能性があります。

蛍光イメージングと材料科学

1,2,3-トリアゾールは、蛍光イメージングと材料科学で用途が見出されています {svg_11}. This compound は、1,2,3-トリアゾールコアのために、これらの分野で使用できる可能性があります。

作用機序

Mode of Action

NCC-149 interacts with HDAC8, inhibiting its function . It is suggested that selective inhibitors like this compound target specific structural features of the hdac8 active site .

Biochemical Pathways

HDAC8 is involved in various biochemical pathways, including those related to gene expression and protein function . By inhibiting HDAC8, this compound can affect these pathways and their downstream effects.

Pharmacokinetics

These properties are crucial in determining the bioavailability of a compound

Result of Action

In vitro studies have shown that cells treated with an HDAC8-selective inhibitor like this compound showed smaller embryoid bodies (EBs) than non-treated cells, as well as reduced expression levels of the neuronal marker, NeuN . This suggests that this compound may have a role in regulating neural differentiation.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as air quality, housing conditions, and social environment can impact health outcomes and overall wellbeing . .

特性

IUPAC Name |

N-hydroxy-3-[1-(phenylsulfanylmethyl)triazol-4-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O2S/c21-16(18-22)13-6-4-5-12(9-13)15-10-20(19-17-15)11-23-14-7-2-1-3-8-14/h1-10,22H,11H2,(H,18,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DORPIZJGSLWDIY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCN2C=C(N=N2)C3=CC(=CC=C3)C(=O)NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50693446 |

Source

|

| Record name | N-Oxo-3-{1-[(phenylsulfanyl)methyl]-2,3-dihydro-1H-1,2,3-triazol-4-yl}benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1316652-41-1 |

Source

|

| Record name | N-Oxo-3-{1-[(phenylsulfanyl)methyl]-2,3-dihydro-1H-1,2,3-triazol-4-yl}benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: How does NCC-149 interact with its target, HDAC8, and what are the downstream effects?

A1: While the precise mechanism of interaction isn't fully detailed in the provided research, we know that this compound acts as a potent and selective inhibitor of histone deacetylase 8 (HDAC8) [, ]. This inhibition leads to increased acetylation of HDAC8 substrates, such as cohesin. This increase in acetylation has been observed in HeLa cells treated with this compound in a dose-dependent manner, suggesting cellular HDAC8 inhibition []. Crystallographic studies of this compound in complex with Schistosoma mansoni HDAC8 provide insights into its binding mode []. Further research focusing on the detailed binding interactions and subsequent downstream effects on gene expression and cellular pathways would be valuable.

Q2: How was this compound discovered, and what structural modifications were explored to understand its structure-activity relationship (SAR)?

A2: this compound, or N-Hydroxy-3-[1-(phenylthio)methyl-1H-1,2,3-triazol-4-yl]benzamide, was discovered through a click chemistry approach used to synthesize a 151-member triazole compound library []. Researchers designed and synthesized a series of this compound derivatives, focusing on modifications to the aromatic linker region of the molecule []. This SAR study aimed to identify structural elements crucial for HDAC8 inhibitory activity and selectivity. They found that some derivatives exhibited similar or even improved HDAC8 inhibitory activity and selectivity compared to the parent this compound molecule []. This finding highlights the potential for further optimization of this chemical scaffold for developing more potent and selective HDAC8 inhibitors.

Q3: What is the significance of developing selective HDAC8 inhibitors like this compound?

A3: HDACs are a family of enzymes with multiple isoforms, each having distinct biological roles. Developing highly selective inhibitors for specific HDAC isoforms like HDAC8 is crucial for minimizing off-target effects and improving the therapeutic index of potential drugs. While this compound demonstrates promising selectivity for HDAC8 over other HDAC isoforms, particularly HDAC6 [], further research is needed to fully elucidate its selectivity profile across the entire HDAC family. This selectivity makes this compound a valuable tool for dissecting the specific functions of HDAC8 in various biological processes and disease models.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3-Dihydro-3-oxo-2-(tetrahydro-2H-pyran-4-yl)-N-[[4-(trifluoromethoxy)phenyl]methyl]-1H-isoindole-1-carboxamide](/img/structure/B609423.png)